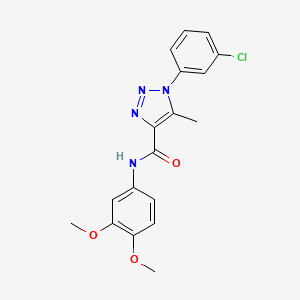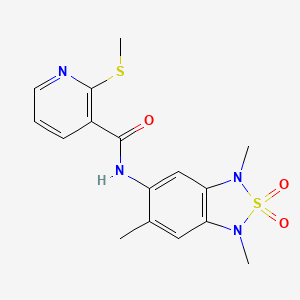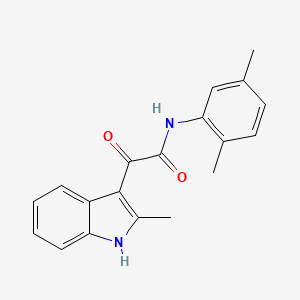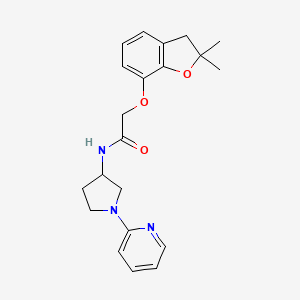
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
The synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a similar nucleophilic substitution reaction, using a dimethoxy-substituted aromatic compound.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
化学反应分析
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions will depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its pharmacological properties can be investigated through preclinical and clinical studies.
Industry: The compound can be used in the development of new materials or as a component in various industrial processes. Its chemical properties make it suitable for applications in fields such as materials science and chemical engineering.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved will depend on the specific biological context and the nature of the interactions between the compound and its targets.
相似化合物的比较
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound differs by the absence of the methyl group on the triazole ring. The presence or absence of the methyl group can affect the compound’s chemical and biological properties.
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound differs by the presence of a carboxylic acid group instead of a carboxamide group. The carboxylic acid group can influence the compound’s solubility, reactivity, and biological activity.
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol: This compound differs by the presence of a hydroxyl group instead of a carboxamide group. The hydroxyl group can affect the compound’s hydrogen bonding interactions and overall chemical properties.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(21-22-23(11)14-6-4-5-12(19)9-14)18(24)20-13-7-8-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMVDIBHQGPCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2890515.png)
![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)
![6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline](/img/structure/B2890517.png)

![(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2890522.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2890523.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2890528.png)

![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2890530.png)
![3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea](/img/structure/B2890532.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/new.no-structure.jpg)
![N-(2-ethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2890537.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2890538.png)
